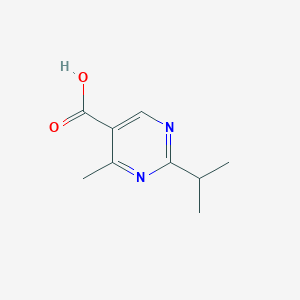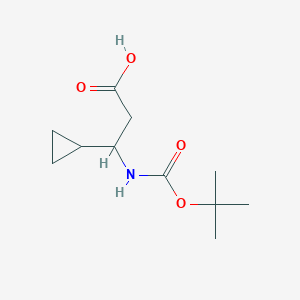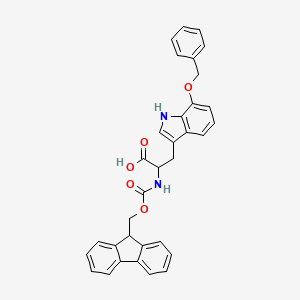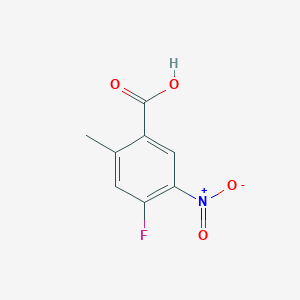
5-Fluoro-2,3-dihydrobenzofuran
Descripción general
Descripción
5-Fluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7FO . It has a molecular weight of 138.14 . It is also known as 5-dihydrobenzofuranpyrovalerone and 3-desoxy-MDPV .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans has been a topic of interest due to their biological relevance . Various methods have been established for the synthesis of 2,3-dihydrobenzofurans, involving both intra- and inter-molecular reactions . A recent study has demonstrated a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydrobenzofuran consists of a benzofuran core with a fluorine atom at the 5-position . The structure analysis of this compound has been studied using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydrobenzofurans have been extensively studied. These reactions often involve the formation of new bonds and the generation of new compounds .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydrobenzofuran is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 191.6±29.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Anticancer Activity
5-Fluoro-2,3-dihydrobenzofuran: and its derivatives have been studied for their potential anticancer properties. Research indicates that some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines . For instance, certain compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines .
Antimicrobial Agents
The benzofuran scaffold, which includes 5-Fluoro-2,3-dihydrobenzofuran , is being explored for its use in developing new antimicrobial agents. The structural versatility of benzofuran allows for the synthesis of compounds with potential applications in combating microbial resistance .
Anti-Hepatitis C Virus Activity
Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran derivatives, have shown promise as anti-hepatitis C virus agents. These compounds could serve as the basis for developing effective therapeutic drugs for hepatitis C disease .
Anti-Oxidative Properties
Studies suggest that benzofuran derivatives possess anti-oxidative activities, which could be beneficial in preventing oxidative stress-related diseases. This property is significant for the development of drugs targeting diseases caused by oxidative damage .
Antibacterial and Antiviral Activities
Benzofuran derivatives are known to exhibit strong antibacterial and antiviral activities. This makes 5-Fluoro-2,3-dihydrobenzofuran a potential candidate for further research in the development of new antibacterial and antiviral drugs .
Natural Drug Lead Compounds
Due to their strong biological activities, benzofuran compounds are considered potential natural drug lead compounds. They are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates .
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVTXINZFWRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625470 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydrobenzofuran | |
CAS RN |
245762-35-0 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluor-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Fluoro-2,3-dihydrobenzofuran in medicinal chemistry?
A1: While 5-Fluoro-2,3-dihydrobenzofuran itself doesn't possess direct biological activity as described in the provided research, it serves as a crucial building block in synthesizing more complex molecules with potential therapeutic applications. Specifically, it acts as a fragment within the structure of 5-(4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentylamino)-2-methylquinoline. This quinoline derivative exhibits anti-inflammatory properties by inhibiting lipopolysaccharide-induced cytokine interleukin-8 secretion in the human monocyte cell line THP-1. [] This highlights the importance of 5-Fluoro-2,3-dihydrobenzofuran as a starting point for developing novel drug candidates.
Q2: How is 5-Fluoro-2,3-dihydrobenzofuran synthesized?
A2: The synthesis of 5-Fluoro-2,3-dihydrobenzofuran involves a three-step process starting from 4-fluorophenol: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














